4-chloro-3-(2-pyridinyl)Benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(2-pyridinyl)benzonitrile is an organic compound characterized by a benzene ring substituted with a chlorine atom and a cyano group, as well as a pyridine ring attached to the benzene ring
Synthetic Routes and Reaction Conditions:
Halogenation and Nucleophilic Substitution: The compound can be synthesized through halogenation of 3-(2-pyridinyl)benzonitrile followed by nucleophilic substitution reactions.
Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura cross-coupling can be employed, involving the reaction of 2-pyridyl boronic acid with 4-chloro-3-bromobenzonitrile in the presence of a palladium catalyst.
Industrial Production Methods:
Batch Production: Large-scale synthesis often involves batch production processes where raw materials are reacted in controlled conditions to ensure purity and yield.
Continuous Flow Synthesis: This method is gaining popularity for its efficiency and scalability, allowing for continuous production of the compound.
Types of Reactions:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution Reactions: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Using nucleophiles such as hydroxide ions (OH⁻) or alkyl halides in the presence of a base.
Major Products Formed:
Carboxylic Acids: From oxidation of the cyano group.
Primary Amines: From reduction of the cyano group.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
4-Chloro-3-(2-pyridinyl)benzonitrile has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including its role as a ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties, such as its potential use in drug discovery and development.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: It may bind to receptors or enzymes, influencing their activity.
Pathways Involved: The exact pathways depend on the biological context, but may include signaling pathways related to cell proliferation, apoptosis, or metabolic processes.
Comparison with Similar Compounds
4-Bromobenzonitrile
4-Fluorobenzonitrile
3-Chloro-2-pyridinecarboxaldehyde
2-Chloropyridine
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for innovation in both research and industry.
Properties
CAS No. |
1245636-11-6 |
---|---|
Molecular Formula |
C12H7ClN2 |
Molecular Weight |
214.65 g/mol |
IUPAC Name |
4-chloro-3-pyridin-2-ylbenzonitrile |
InChI |
InChI=1S/C12H7ClN2/c13-11-5-4-9(8-14)7-10(11)12-3-1-2-6-15-12/h1-7H |
InChI Key |
REMCHCBLRJFMAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=CC(=C2)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.